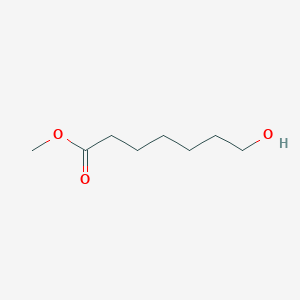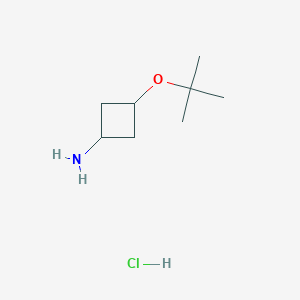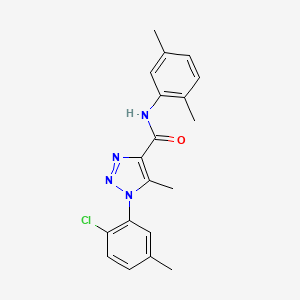
3-(ethoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative with the chemical formula C11H17IN2O and a molecular weight of 326.17 g/mol.
Mecanismo De Acción
The mechanism of action of 3-(Ethoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole in cancer cells is not fully understood. However, studies have suggested that this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway (Li et al., 2017).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor growth in vivo (Zhang et al., 2016; Li et al., 2017). Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties (Li et al., 2017).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(Ethoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole in lab experiments is its potent anticancer activity. This compound has shown promising results in vitro and in vivo, making it a potential candidate for the development of new cancer drugs. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis method is relatively complex and requires specialized equipment and expertise. Additionally, the compound is relatively unstable and requires careful handling and storage (Zhang et al., 2016).
Direcciones Futuras
There are several future directions for the study of 3-(Ethoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole. One potential direction is the development of new anticancer drugs based on this compound. Further studies are needed to fully understand the mechanism of action and optimize the structure of the compound for improved activity and selectivity. Additionally, studies could explore the potential use of this compound in other areas of scientific research, such as inflammation and oxidative stress. Finally, future studies could focus on developing more efficient and scalable synthesis methods for this compound (Zhang et al., 2016; Li et al., 2017).
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. This compound exhibits potent anticancer activity and has anti-inflammatory and antioxidant properties. However, the synthesis method is complex, and the compound requires careful handling and storage. Further studies are needed to fully understand the mechanism of action and optimize the structure of the compound for improved activity and selectivity.
Métodos De Síntesis
The synthesis method of 3-(Ethoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole involves the reaction of 4-iodo-1-isobutyl-1H-pyrazole-3-carboxaldehyde with ethyl glyoxalate in the presence of a base catalyst. This reaction leads to the formation of the desired compound with a yield of 63% (Zhang et al., 2016).
Aplicaciones Científicas De Investigación
3-(Ethoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole has been studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer (Zhang et al., 2016; Li et al., 2017).
Propiedades
IUPAC Name |
3-(ethoxymethyl)-4-iodo-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17IN2O/c1-4-14-7-10-9(11)6-13(12-10)5-8(2)3/h6,8H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMLBNARRFMFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1I)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2862573.png)
![2-(9-Chloro-5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2862574.png)
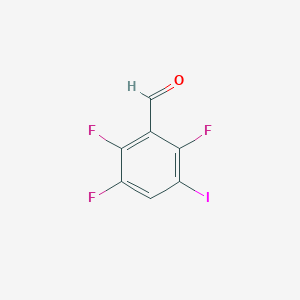
![5-methyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2862578.png)
![N-(3-acetylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2862580.png)
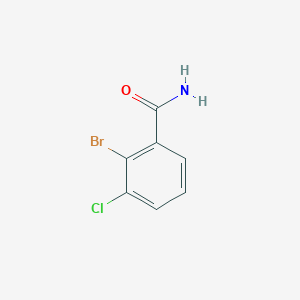


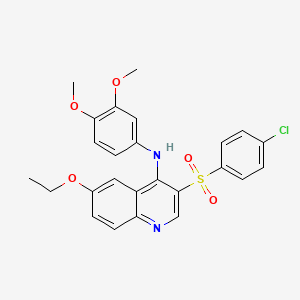
![3,5-dimethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isoxazole-4-sulfonamide](/img/structure/B2862590.png)
